molecular formula C12H17N3O3S2 B2844839 1-(cyclopropylsulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1207043-81-9

1-(cyclopropylsulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2844839
CAS No.: 1207043-81-9
M. Wt: 315.41
InChI Key: XSGIPKVAILUCGV-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropylsulfonyl group, a thiazole ring, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylsulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.

    Introduction of the Cyclopropylsulfonyl Group: This step often involves the reaction of the piperidine intermediate with cyclopropylsulfonyl chloride under basic conditions.

    Attachment of the Thiazole Ring: The final step involves coupling the thiazole moiety to the piperidine-sulfonyl intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

**Types of Re

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S2/c16-11(14-12-13-5-8-19-12)9-3-6-15(7-4-9)20(17,18)10-1-2-10/h5,8-10H,1-4,6-7H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGIPKVAILUCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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